cis-Stilbene oxide
cis-Stilbene oxide
cis-Stilbene oxide belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, cis-stilbene oxide is considered to be an aromatic polyketide lipid molecule. cis-Stilbene oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cis-stilbene oxide is primarily located in the membrane (predicted from logP).
Cis-stilbene oxide is a stilbene oxide.
Cis-stilbene oxide is a stilbene oxide.
Brand Name:
Vulcanchem
CAS No.:
1689-71-0
VCID:
VC21263049
InChI:
InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+
SMILES:
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3
Molecular Formula:
C14H12O
Molecular Weight:
196.24 g/mol
cis-Stilbene oxide
CAS No.: 1689-71-0
Cat. No.: VC21263049
Molecular Formula: C14H12O
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | cis-Stilbene oxide belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, cis-stilbene oxide is considered to be an aromatic polyketide lipid molecule. cis-Stilbene oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cis-stilbene oxide is primarily located in the membrane (predicted from logP). Cis-stilbene oxide is a stilbene oxide. |
|---|---|
| CAS No. | 1689-71-0 |
| Molecular Formula | C14H12O |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | (2R,3S)-2,3-diphenyloxirane |
| Standard InChI | InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+ |
| Standard InChI Key | ARCJQKUWGAZPFX-OKILXGFUSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=CC=C3 |
| SMILES | C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator